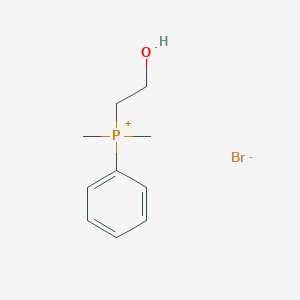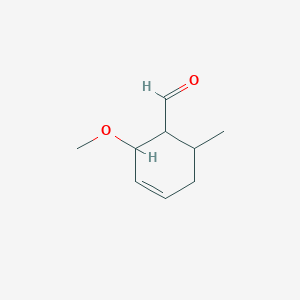![molecular formula C13H14O2 B14608340 5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one CAS No. 57786-79-5](/img/structure/B14608340.png)
5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one is an organic compound with the molecular formula C12H12O2 It is a derivative of oxolan-2-one, featuring a methyl group and a methylphenylmethylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between a suitable phosphonium ylide and an appropriate aldehyde or ketone under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
化学反应分析
Types of Reactions
5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound valuable for studying mechanisms of action in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Methyl-3-methylidene-oxolan-2-one: A closely related compound with a similar structure but lacking the methylphenylmethylidene group.
γ-Methyl-α-methylene-γ-butyrolactone: Another related compound with a different substitution pattern on the oxolan-2-one ring.
Uniqueness
5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
57786-79-5 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
5-methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C13H14O2/c1-9-5-3-4-6-11(9)8-12-7-10(2)15-13(12)14/h3-6,8,10H,7H2,1-2H3 |
InChI 键 |
ZVRMUBZQFNHMPO-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=CC2=CC=CC=C2C)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14608262.png)


![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)





![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)
